Thiamine thiocyanate

描述

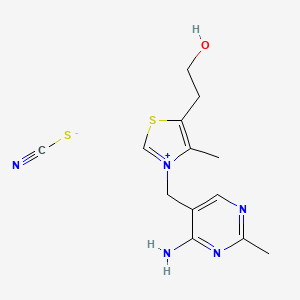

Structure

3D Structure of Parent

属性

CAS 编号 |

14940-85-3 |

|---|---|

分子式 |

C14H17ClN6OS3 |

分子量 |

416.97238 |

产品来源 |

United States |

Synthetic Strategies and Preparation Methodologies for Thiamine Thiocyanate

Chemical Reaction Pathways for Thiamine (B1217682) Thiocyanate (B1210189) Formation

The most direct method for producing thiamine thiocyanate involves a chemical reaction between a thiamine salt and a thiocyanate salt. evitachem.com

This compound can be synthesized through the reaction of a thiamine salt, such as thiamine hydrochloride, with a thiocyanate salt, like potassium thiocyanate. evitachem.com This reaction is typically performed in an aqueous solution. The formation of this compound is a salt metathesis reaction, where the chloride ion from thiamine hydrochloride is exchanged with the thiocyanate ion. Thiamine salts that can be used in this type of preparation include thiamine hydrochloride and thiamine nitrate. google.com

The fundamental reaction can be represented as:

Thiamine-Cl + KSCN → Thiamine-SCN + KCl

This process leverages the nucleophilic nature of the thiocyanate ion, which can react via either its sulfur or nitrogen atom, though it primarily acts as a sulfur-centered nucleophile in this context. rsc.org

The efficiency and yield of this compound synthesis are significantly influenced by several reaction parameters. Careful control over these factors is crucial for maximizing product formation and purity. evitachem.com

pH: The reaction is generally favored in neutral to slightly acidic conditions. evitachem.com The stability of thiamine itself is pH-dependent; it transitions between cationic, pseudobase, and thiol forms as the pH increases. nih.gov For reactions involving thiamine derivatives, maintaining an optimal pH is critical. For instance, in related reactions with other proteins, an optimal pH of 9.4 has been noted for reactions involving amino groups. researchgate.net However, for thiochrome (B1210408) formation, a key reaction of thiamine, fluorescence intensity is maximal at a highly alkaline pH of 12–13. nih.gov The rate of Maillard reactions, which can be a competing pathway, is also heavily pH-dependent, decreasing at low pH due to reduced nucleophilicity of the amino group. acs.org

Temperature: The synthesis is often carried out at or around room temperature. evitachem.com However, temperature can be a critical variable. Studies on the stability of thiamine in the presence of various ions have been conducted at temperatures ranging from 25°C to 55°C. clemson.edu In the synthesis of other thiamine derivatives, reaction temperatures can range from 50°C to 130°C, with a preferential range of 85°C to 125°C. google.com

Stoichiometry and Reagents: The molar ratio of the reactants, thiamine salt and thiocyanate salt, is a key factor. Common reagents include thiamine hydrochloride and potassium thiocyanate. evitachem.com Post-reaction, purification steps such as crystallization or chromatography are often necessary to isolate the pure this compound. evitachem.com

| Parameter | Typical Condition | Rationale / Notes | Reference |

|---|---|---|---|

| pH | Neutral to Slightly Acidic | Optimizes reaction yield and maintains thiamine stability. Extreme pH values can lead to degradation or alternative reactions. | evitachem.com |

| Temperature | Room Temperature (approx. 25°C) | Sufficient for the salt exchange reaction. Higher temperatures (50-130°C) are used for other thiamine derivative syntheses but may affect stability. | evitachem.comgoogle.com |

| Reagents | Thiamine Hydrochloride, Potassium Thiocyanate | Commonly available and effective salts for the metathesis reaction. | evitachem.com |

| Solvent | Aqueous Solution | Allows for the dissolution of the ionic reactants. | evitachem.com |

| Purification | Crystallization or Chromatography | Essential for isolating the final product from byproducts like potassium chloride and unreacted starting materials. | evitachem.com |

Direct Synthesis from Thiamine and Thiocyanate Salts

Biosynthetic Approaches to this compound and Related Derivatives

While direct chemical synthesis is common, biological pathways present potential alternative routes for producing thiamine derivatives.

Various microorganisms are capable of metabolizing thiocyanate (SCN⁻). researchgate.net These microbes can utilize thiocyanate as a source of nitrogen, sulfur, and sometimes carbon, degrading it into less toxic compounds like ammonia (B1221849), sulfate (B86663), and bicarbonate. nih.govpublish.csiro.au Genera such as Thiobacillus, Pseudomonas, Arthrobacter, and Bacillus are known to degrade thiocyanate. researchgate.netnih.gov

Two primary pathways for microbial thiocyanate degradation have been proposed:

'COS' Pathway: Involves the enzyme thiocyanate hydrolase, which converts thiocyanate to carbonyl sulfide (B99878) (COS) and ammonia. The COS is then hydrolyzed to hydrogen sulfide and carbon dioxide. frontiersin.org

'Cyanate' Pathway: This pathway, catalyzed by thiocyanate dehydrogenase, breaks thiocyanate down into sulfide and cyanate (B1221674). The cyanate is subsequently hydrolyzed to ammonia and carbon dioxide. frontiersin.orgnih.gov

While these pathways focus on the degradation of thiocyanate, the metabolic intermediates and enzymatic machinery could potentially be harnessed. It is conceivable that certain microorganisms, particularly those that also synthesize thiamine, might produce thiocyanate derivatives when exposed to sulfur-containing substrates under specific fermentation conditions. evitachem.com

| Microbial Genus | Metabolic Capability | Potential Relevance | Reference |

|---|---|---|---|

| Thiobacillus | Dominant in thiocyanate degradation; utilizes the 'cyanate' pathway. | Could provide enzymes for SCN⁻ modification. | frontiersin.orgnih.gov |

| Pseudomonas | Degrades thiocyanate, utilizing it as a nitrogen source. | Part of microbial consortia used in bioreactors for thiocyanate removal. | researchgate.netnih.gov |

| Arthrobacter | Utilizes thiocyanate. | Known for a wide range of biotransformation capabilities. | nih.gov |

The enzymatic synthesis of thiamine derivatives is an established field, although the specific synthesis of this compound via this route is not widely documented. Thiamine itself is synthesized in bacteria through separate pathways for its pyrimidine (B1678525) and thiazole (B1198619) moieties, which are then coupled. ijbs.com

Research has demonstrated the synthesis of other thiamine derivatives using enzymes. For example, a transglucosylated derivative, O-α-glucosylthiamin, was synthesized using cyclomaltodextrin glucanotransferase and glucoamylase. tandfonline.comtandfonline.comnih.gov Similarly, various phosphorylated derivatives of thiamine, such as thiamine diphosphate (B83284) (ThDP) and thiamine triphosphate (ThTP), are synthesized and interconverted by specific enzymes like thiamine pyrophosphokinase and ATP synthase. mdpi.comscispace.com

The existence of enzymes that modify thiamine suggests a potential for creating novel derivatives. An enzyme capable of using thiocyanate as a substrate to modify a thiamine precursor could theoretically produce this compound. However, direct evidence for an enzyme that catalyzes the formation of the thiamine-thiocyanate bond is currently lacking.

Microbial Biotransformation Pathways of Thiocyanate Compounds

Extraction and Isolation Techniques from Natural or Biotechnological Sources

The extraction and isolation of thiamine and its derivatives from various matrices, whether from a chemical reaction mixture or a biological source, employ standard biochemical and analytical techniques. evitachem.com

Common methods include:

Solvent Extraction: This is used to separate compounds based on their differential solubility. For instance, isobutanol can selectively extract thiochrome (an oxidized form of thiamine) from aqueous solutions, which is useful for differentiating between free and phosphorylated forms of thiamine. nih.gov

Precipitation: Acid precipitation, using agents like trichloroacetic acid (TCA) or perchloric acid, is a common first step to remove proteins and other macromolecules from biological samples. nih.gov Salting out with ammonium (B1175870) sulfate is another method used to precipitate proteins, such as thiamine-binding proteins. researchgate.net

Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating, identifying, and quantifying thiamine and its various esters. researchgate.net Reversed-phase columns are frequently used, often with ion-pairing agents to improve the retention and separation of the charged thiamine species. researchgate.net

Dialysis: This technique is used to separate molecules based on size, for example, to remove small salt ions from a protein solution after precipitation. researchgate.net

Crystallization: This is a final purification step to obtain the isolated compound in a solid, crystalline form. Acetone is often used to precipitate or recrystallize thiamine derivatives from aqueous solutions. google.com

For nucleic acid extraction from organisms that synthesize thiamine, like seaweeds, specific buffers containing guanidine (B92328) thiocyanate or CTAB are used to handle contaminants like polysaccharides and polyphenols. jst.go.jp

Advanced Structural Elucidation and Spectroscopic Characterization of Thiamine Thiocyanate

Spectroscopic Analysis Techniques

Spectroscopy is fundamental to elucidating the structure of thiamine (B1217682) thiocyanate (B1210189), with each technique offering unique insights into the molecule's constituent parts—the thiamine cation and the thiocyanate anion.

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. For thiamine thiocyanate, the IR spectrum is a composite of the vibrations from the thiamine cation and the thiocyanate anion. The thiamine portion exhibits characteristic bands corresponding to its pyrimidine (B1678525) and thiazole (B1198619) rings, as well as its hydroxyl and amine groups. walshmedicalmedia.com The thiocyanate anion provides a strong, sharp absorption band due to the carbon-nitrogen triple bond stretch, a diagnostic marker for its presence. nsf.gov The specific frequencies can be influenced by the ionic interactions and hydrogen bonding within the crystal lattice.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

| O-H (Alcohol) | Stretching (v) | ~3310 | walshmedicalmedia.com |

| N-H (Amine) | Stretching (v) | ~3200-3400 | |

| C=N (Aromatic) | Stretching (v) | ~1635 | walshmedicalmedia.com |

| C-S (Thiazole) | Stretching (v) | ~1155 | walshmedicalmedia.com |

| S-C≡N (Thiocyanate) | C≡N Stretching (v) | ~2050-2170 | nsf.govresearchgate.net |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV absorption of this compound is dominated by the thiamine cation, which contains two primary chromophores: the pyrimidine ring and the thiazole ring. These heterocyclic systems possess π-electrons that can be excited by UV radiation, resulting in distinct absorption maxima. emich.eduscispace.com Simple spectrophotometric methods have been developed for the determination of thiamine based on its UV absorbance. scispace.comresearchgate.net The thiocyanate anion itself does not absorb significantly in the conventional UV-Vis range, so the spectrum primarily serves to confirm and quantify the thiamine component.

Table 2: UV-Visible Spectroscopic Data for the Thiamine Chromophore

| Chromophore | Electronic Transition | Approximate λ_max (nm) | Source |

| Pyrimidine Ring | π → π | ~235 | researchgate.net |

| Thiazole Ring | π → π | ~267 |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would be used to confirm the structure of the thiamine cation. hmdb.ca The ¹H NMR spectrum displays characteristic signals for the protons on the pyrimidine and thiazole rings, the methylene (B1212753) bridge, and the methyl and ethyl groups. hmdb.ca Similarly, the ¹³C NMR spectrum would show distinct resonances for each carbon atom in the thiamine structure. As the thiocyanate anion (SCN⁻) contains no protons, it is silent in ¹H NMR. Its carbon atom would produce a single, though often difficult to observe, signal in the ¹³C NMR spectrum.

Table 3: Representative ¹H NMR Chemical Shifts for the Thiamine Cation in D₂O

| Proton | Approximate Chemical Shift (δ, ppm) | Source |

| Pyrimidine-CH | ~8.0 | hmdb.ca |

| Thiazole-CH | ~7.5 | hmdb.ca |

| Methylene bridge (-CH₂-) | ~4.5 | hmdb.ca |

| Hydroxyethyl (-CH₂-OH) | ~3.8 | hmdb.ca |

| Pyrimidine-CH₃ | ~2.5 | hmdb.ca |

| Hydroxyethyl (-CH₂-CH ₂-OH) | ~2.9 | hmdb.ca |

Mass spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of ions, providing the molecular weight and fragmentation pattern of a compound. Using a soft ionization technique like Electrospray Ionization (ESI), this compound would be expected to show a prominent peak for the intact thiamine cation. uga.edu High-resolution mass spectrometry can confirm the elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion to produce a characteristic pattern of daughter ions, which further confirms the structure of the thiamine molecule. google.comnih.gov This technique is highly sensitive and specific for identifying and quantifying thiamine. uga.edugoogle.com

Table 4: Expected Mass Spectrometric Data for this compound

| Ion | Formula | Ionization Mode | Expected m/z | Source |

| Thiamine Cation | [C₁₂H₁₇N₄OS]⁺ | ESI (+) | 265.117 | uga.edugoogle.com |

| Thiocyanate Anion | [SCN]⁻ | ESI (-) | 58.975 |

Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation of this compound

Crystallographic Studies of this compound and Its Complexes

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystal. While the specific crystal structure of this compound is not widely published, its features can be inferred from related structures. Studies on thiamine chloride hydrochloride and other salts show that the thiaminium cation typically adopts an 'S' conformation, describing the torsion angles around the methylene bridge connecting the two rings. researchgate.net The crystal structure would be stabilized by a network of ionic interactions between the positively charged thiaminium cation and the negatively charged thiocyanate anion. Furthermore, hydrogen bonds would likely form between the hydroxyl and amine groups of the thiamine cation and the nitrogen and/or sulfur atoms of the linear thiocyanate anion. researchgate.net

Advanced Chiroptical Spectroscopy of this compound (e.g., Circular Dichroism)

Thiamine is a chiral molecule due to the stereochemistry of its thiazole ring and its specific three-dimensional conformation. This chirality makes it optically active and thus amenable to study by chiroptical techniques like Circular Dichroism (CD) spectroscopy. wikipedia.org CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum is highly sensitive to the molecule's conformation in solution. For this compound, the CD spectrum would provide information on the relative orientation of the pyrimidine and thiazole rings. nih.gov Although binding to a protein can induce a CD signal in a ligand, the intrinsic chirality of thiamine itself allows for its direct characterization by this technique. nih.gov This analysis is crucial for understanding its structure in a solvated state, which complements the solid-state information from crystallography.

Theoretical and Computational Investigations of Thiamine Thiocyanate

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the molecular structure, electronic properties, and reactivity of chemical compounds. nih.govresearchgate.net Although no specific DFT studies on thiamine (B1217682) thiocyanate (B1210189) were found, calculations have been performed on thiamine hydrochloride hydrates and various thiamine derivatives, as well as the thiocyanate ion. nih.govnih.gov

Based on these related studies, a quantum chemical investigation of thiamine thiocyanate would likely focus on:

Geometry Optimization: Determining the most stable three-dimensional arrangement of the thiamine cation and the thiocyanate anion. This would involve analyzing bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis: Calculating the distribution of electrons within the molecule to understand its reactivity. This includes mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to identify sites susceptible to electrophilic and nucleophilic attack.

Interaction Energy: Quantifying the strength of the ionic bond between the positively charged thiazolium ring of thiamine and the negatively charged thiocyanate anion. Hydrogen bonding interactions between the thiocyanate ion and the hydroxyl and amino groups of thiamine would also be a key area of investigation. nih.gov

Vibrational Frequencies: Predicting the infrared (IR) and Raman spectra of the compound, which could be used to identify it experimentally.

Table 1: Postulated Parameters for Quantum Chemical Investigation of this compound

| Parameter | Predicted Focus of Investigation |

|---|---|

| Optimized Geometry | Analysis of the ionic interaction and hydrogen bonding between the thiamine cation and thiocyanate anion. |

| HOMO-LUMO Gap | Estimation of chemical reactivity and electronic transition energies. |

| Mulliken/NPA Charges | Determination of the charge distribution on individual atoms to understand electrostatic interactions. |

| Interaction Energy | Calculation of the binding energy between the thiamine and thiocyanate ions. |

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions over time. nih.govnih.govmdpi.com While no MD simulations have been reported for this compound, studies on thiamine pyrophosphate import into mitochondria and the behavior of the thiocyanate ion at interfaces provide a framework for what such a study would entail. nih.govnih.gov

An MD simulation of this compound, likely in an aqueous environment, would aim to understand:

Solvation Structure: How water molecules arrange themselves around the thiamine and thiocyanate ions.

Ion Pairing Dynamics: The stability of the thiamine-thiocyanate ion pair in solution and the timescale of their association and dissociation.

Conformational Dynamics: The flexibility of the thiamine molecule and how the presence of the thiocyanate counter-ion might influence its conformational landscape.

Transport Properties: How this compound diffuses in a given medium, which could have implications for its transport across membranes, a topic explored for other thiamine derivatives. nih.gov

Table 2: Potential Focus of Molecular Dynamics Simulations on this compound

| Simulation Aspect | Research Objective |

|---|---|

| Radial Distribution Functions | To characterize the structure of the solvation shells around the thiamine and thiocyanate ions. |

| Mean Square Displacement | To calculate the diffusion coefficients of the individual ions and the ion pair. |

| Potential of Mean Force | To determine the free energy profile of ion pair association and dissociation. |

| Hydrogen Bond Analysis | To quantify the dynamics of hydrogen bonds between thiamine, thiocyanate, and water molecules. |

Computational Modeling of this compound Derivatization

Computational modeling can be a valuable tool in predicting the outcomes of chemical reactions, such as derivatization. While no studies have specifically modeled the derivatization of this compound, research on the synthesis of thiamine derivatives and computational studies on reaction mechanisms provide a basis for how this could be approached. nih.govresearchgate.net

Modeling the derivatization of this compound would likely involve:

Reaction Pathway Exploration: Using quantum chemical methods to map the potential energy surface of a proposed reaction, identifying transition states and intermediates.

Activation Energy Calculation: Determining the energy barrier for a reaction to occur, which provides insight into the reaction rate.

Predicting Product Structures: Optimizing the geometries of potential products to predict the most likely outcome of a derivatization reaction. For instance, the thiocyanate ion is a versatile nucleophile and could potentially react with the thiamine molecule under certain conditions, although this is speculative.

Structure-Activity Relationship Prediction (Non-Biological Contexts)

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its activity. cam.ac.uk In a non-biological context, this could relate to properties like catalytic activity, material properties, or chemical reactivity. While SAR studies have been conducted for thiamine analogues as enzyme inhibitors, their application to this compound in a non-biological context is unexplored. cam.ac.uk

A computational SAR study of this compound derivatives could involve:

Descriptor Calculation: Generating a set of numerical descriptors that encode the structural and electronic features of a series of this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing a mathematical model that relates the calculated descriptors to an experimentally measured activity (e.g., catalytic efficiency in a specific chemical reaction).

Predictive Modeling: Using the developed QSAR model to predict the activity of new, unsynthesized derivatives, thereby guiding the design of compounds with desired properties.

Biochemical Roles and Interactions of Thiamine Thiocyanate in Non Human Systems

Enzymatic Substrate and Cofactor Activity Studies in Vitro

Interaction with Thiamine (B1217682) Pyrophosphate-Dependent Enzymes (Non-Mammalian Origin)

There are no available studies that specifically investigate the interaction of "thiamine thiocyanate" with thiamine pyrophosphate (TPP)-dependent enzymes from non-mammalian sources. Research in this area focuses on thiamine and its phosphorylated derivatives (thiamine monophosphate, thiamine pyrophosphate) as the primary cofactors.

Role in Microbial Metabolism and Biotransformation Pathways

Thiocyanate (B1210189) Degradation by Specific Microbial Consortia

Microbial degradation of thiocyanate is a known process, involving various enzymatic pathways. However, the literature on this topic does not mention "this compound" as either a starting compound, an intermediate, or a product of these degradation pathways. The focus remains on the breakdown of the thiocyanate ion (SCN⁻) itself.

This compound as a Metabolite or Intermediate in Bacterial and Fungal Systems

There is no scientific evidence to suggest that "this compound" is a metabolite or an intermediate in bacterial or fungal metabolic systems. While microbes are central to thiamine synthesis and thiocyanate metabolism, no documented pathway links the two to form this specific compound.

Non-Enzymatic Biochemical Reactivity (e.g., Redox Processes, Complexation with Metal Ions)

This compound exhibits a range of non-enzymatic biochemical reactivities owing to the distinct chemical properties of its constituent thiamine and thiocyanate ions. Its reactivity profile includes participation in redox processes and the formation of complexes with various metal ions. evitachem.com

In aqueous solutions, this compound can undergo hydrolysis, dissociating back into thiamine and thiocyanate ions. evitachem.com The stability of the compound is pH-dependent; it is generally stable under neutral conditions but may degrade in highly acidic or basic environments. evitachem.com

Redox Processes The presence of the thiocyanate (SCN⁻) group confers specific redox characteristics upon the compound. The thiocyanate moiety can engage in redox reactions, potentially functioning as both an electron donor and an acceptor. evitachem.com It has been suggested that the thiocyanate group may interact with cellular thiol groups, which could influence intracellular redox states and related signaling pathways. evitachem.com This reactivity is a key aspect of its non-enzymatic interactions within a biological milieu.

Complexation with Metal Ions A significant area of non-enzymatic reactivity for thiamine and thiocyanate involves the formation of coordination complexes with metal ions. X-ray diffraction studies have successfully determined the crystal structures of several such complexes. Research has shown that in the presence of thiocyanate, thiamine can form discrete or polymeric structures with divalent metal ions like zinc (Zn²⁺) and cadmium (Cd²⁺). researchgate.net

For instance, the reaction of thiamine with zinc and thiocyanate results in a discrete complex where the tetrahedral Zn(II) ion is bonded to the pyrimidine (B1678525) ring nitrogen (N1') of the thiamine molecule and three nitrogen atoms from the thiocyanate ligands. researchgate.net In contrast, the cadmium complex forms a polymeric structure. researchgate.net

Furthermore, reactions involving thiamine and platinum salts in the presence of excess sodium thiocyanate yield stable salt-type compounds. researchgate.net In these complexes, the platinum ion does not bind directly to the thiamine molecule; instead, it forms a complex anion, such as [Pt(SCN)₄]²⁻ or [Pt(SCN)₆]²⁻, with the protonated thiamine molecule acting as the counter-ion. researchgate.net These studies highlight the significant role of the thiocyanate anion in mediating the interaction between thiamine and metal ions.

| Compound Name | Metal Ion | Molecular Formula | Structural Characteristics | Reference |

|---|---|---|---|---|

| Zinc-Thiamine-Thiocyanate Complex | Zn(II) | Zn(thiamine)(SCN)₃ | Discrete structure with a tetrahedral Zn(II) ion bonded to the pyrimidine N1' and three N-bonded thiocyanate ligands. | researchgate.net |

| Cadmium-Thiamine-Thiocyanate Complex | Cd(II) | Cd(thiamine)(SCN)₃ | Forms a polymeric structure. | researchgate.net |

| Thiamine Tetracyanoplatinate(II) Trihydrate | Pt(II) | (H-thiamine)[Pt(SCN)₄]·3H₂O | A salt where the thiamine cation does not directly bind to the Pt(II) center, which forms a [Pt(SCN)₄]²⁻ complex anion. | researchgate.net |

| Thiamine Hexacyanoplatinate(IV) Monohydrate | Pt(IV) | (H-thiamine)[Pt(SCN)₆]·H₂O | A salt where the thiamine cation does not directly bind to the Pt(IV) center, which forms a [Pt(SCN)₆]²⁻ complex anion. | researchgate.net |

Development of this compound Analogues as Biochemical Probes (Non-Clinical Research Tools)

This compound serves as a valuable compound in non-clinical research, particularly in studies focused on vitamin interactions and the metabolic pathways that involve sulfur-containing molecules. evitachem.com Its utility stems from its dual nature as a source of both thiamine (Vitamin B1) and the thiocyanate ion, allowing researchers to explore their combined or individual effects in various biochemical systems. evitachem.comtgdtheory.fi

While the direct development of a wide range of this compound analogues specifically designed as biochemical probes is not extensively documented, the compound itself and its derivatives have been utilized in foundational research. The synthesis and characterization of metal complexes involving thiamine and thiocyanate, as detailed in the previous section, represent a form of chemical modification used for research purposes. researchgate.net These structural studies provide fundamental insights into how thiamine and its associated anions interact with essential divalent metal ions, which is crucial for understanding the catalytic mechanisms of thiamine-dependent enzymes that require metal cofactors. researchgate.net

The compound has been listed as an ingredient in various patented formulations for research and development in cosmetics and functional foods, such as anti-glycation agents. google.comgoogle.comgoogle.com This indicates its role as a component in the design of new products and for studying biochemical processes like the Maillard reaction (glycation) in non-clinical settings. google.com

| Research Area | Application/Use of this compound | Investigated Properties | Reference |

|---|---|---|---|

| Metabolic Pathway Studies | Used in studies to explore vitamin interactions. | Role of thiamine and sulfur compounds in metabolic pathways. | evitachem.com |

| Structural Chemistry | Reactant in the synthesis of metal-thiamine complexes. | Coordination chemistry and structural interactions with metal ions like Zn(II), Cd(II), and Pt(II)/Pt(IV). | researchgate.net |

| Anti-glycation Research | Ingredient in formulations for anti-saccharification agents. | Potential to inhibit the formation of advanced glycation end-products (AGEs). | google.com |

| Cosmetic Science | Component in cosmetic compositions for external application. | Properties relevant to skin care formulations. | google.comgoogle.com |

Analytical Chemistry Methodologies for Thiamine Thiocyanate

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, offering powerful means to separate, identify, and quantify chemical species. For thiamine (B1217682) thiocyanate (B1210189), different chromatographic techniques are optimal for analyzing the complex thiamine cation versus the simple thiocyanate anion.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of thiamine. cornell.edu Given that thiamine thiocyanate dissociates in solution, these established HPLC methods for the thiamine cation are directly applicable.

Development of an HPLC method for the thiamine portion of the compound typically involves reversed-phase chromatography. europa.euscispace.com In this approach, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation of thiamine and its phosphate (B84403) esters (thiamine monophosphate, TMP, and thiamine diphosphate (B83284), TDP) can be achieved with this technique. scispace.com

Detection is commonly achieved in one of two ways:

UV Detection: Thiamine exhibits maximum absorbance at approximately 250 nm, allowing for direct quantification, though this may lack specificity in complex matrices. sielc.com

Fluorescence Detection: For higher sensitivity and specificity, thiamine is converted into the highly fluorescent derivative, thiochrome (B1210408). cornell.edu This conversion is an oxidation reaction, typically carried out post-column by introducing an oxidizing agent like potassium ferricyanide (B76249) in an alkaline solution. europa.euglsciences.com The resulting thiochrome is then detected by a fluorescence detector, with typical excitation and emission wavelengths around 375 nm and 440 nm, respectively. glsciences.com

A comparison of typical HPLC conditions for thiamine analysis is presented below.

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Primesep 100 (mixed-mode) | Inertsil ODS-3 (C18) | Luna® C18(2) |

| Mobile Phase | Water, Acetonitrile, Sulfuric Acid | Methanol, Sodium Phosphate, Sodium Perchlorate | Acetonitrile, Phosphate Buffer |

| Detection | UV (250 nm) | Fluorescence (Ex: 375 nm, Em: 440 nm) after post-column derivatization | Fluorescence |

| Reference | sielc.com | glsciences.com | japsonline.com |

Gas Chromatography (GC) Approaches for Volatile Derivatives

Direct analysis of the thiamine cation by Gas Chromatography (GC) is impractical due to its non-volatile nature. Therefore, GC methods require a chemical cleavage of the thiamine molecule to produce a volatile derivative. The standard approach involves splitting thiamine at its methylene (B1212753) bridge using a reagent like sodium bisulfite. nih.gov This reaction yields the volatile 4-methyl-5-(2-hydroxyethyl)thiazole fragment, which can be extracted into an organic solvent like chloroform (B151607) and subsequently analyzed by GC. cornell.edunih.gov

A nitrogen-phosphorus detector (NPD) is particularly effective for this analysis due to its high sensitivity towards nitrogen-containing compounds like the thiazole (B1198619) derivative. nih.gov This derivatization-extraction-GC sequence provides a robust method for quantifying the thiamine moiety.

Ion Chromatography for Thiocyanate Moiety Analysis

Ion Chromatography (IC) is the preferred method for the determination of the thiocyanate (SCN⁻) anion. metrohm.commdpi.com This technique is ideal for separating and quantifying small inorganic and organic ions. For the analysis of this compound, a sample solution would be injected into the IC system, where the thiocyanate anion is separated from other anions present in the sample matrix.

The separation is typically achieved using an anion-exchange column. metrohm.com Detection methods include:

Conductivity Detection: This is a common detection method in IC, often used with a suppressor to reduce the background conductivity of the eluent and enhance the signal from the analyte. metrohm.com

UV Detection: The thiocyanate ion can also be detected directly using a UV detector, typically at a wavelength around 210 nm. metrohm.com

IC methods have been successfully applied to quantify thiocyanate in various matrices, including plasma, milk, and water, demonstrating their robustness and sensitivity. metrohm.commdpi.comlcms.cz

| Parameter | Method Details |

| Technique | Ion Chromatography (IC) |

| Target Analyte | Thiocyanate (SCN⁻) |

| Separation Column | Anion-exchange (e.g., Metrosep A Supp 17) |

| Detection | Suppressed Conductivity or UV Detection |

| Application | Quantification of the thiocyanate counter-ion |

| Reference | metrohm.comlcms.cz |

Spectrophotometric and Fluorimetric Quantification Methods

Spectroscopic methods, including spectrophotometry (colorimetry) and fluorimetry, offer alternative, often simpler and more rapid, approaches for quantification compared to chromatography.

Development of Colorimetric Assays for this compound

Colorimetric assays for this compound would involve separate procedures for the thiamine cation and the thiocyanate anion, as each relies on different chemical reactions to produce a colored product.

For the Thiamine Moiety: Direct spectrophotometric measurement of thiamine is challenging due to its UV absorbance being shared by many other compounds. nih.gov Therefore, colorimetric assays rely on chemical reactions that produce a distinctively colored compound. nih.gov

Reaction with p-methylaminophenol sulfate (B86663) (Metol): In an alkaline medium, thiamine reacts with Metol to form a yellow complex that can be measured spectrophotometrically. researchgate.net

Reaction with Diazotized Amines: Historically, reagents like diazotized sulfanilic acid were used to form pink- or red-colored compounds with thiamine. nih.gov

Oxidation and Precipitation: One method involves the oxidation of thiamine, which contains a sulfur atom, to sulfate. The sulfate is then precipitated with barium chloride, and the resulting barium sulfate suspension can be measured turbidimetrically. scispace.com

For the Thiocyanate Moiety: The classic and most widely used colorimetric method for thiocyanate determination is its reaction with ferric ions (Fe³⁺). mdpi.com

Ferric Thiocyanate Complex Formation: In an acidic solution, thiocyanate reacts with ferric ions to form a series of intensely blood-red colored iron-thiocyanate complexes, such as [Fe(SCN)(H₂O)₅]²⁺. The intensity of the color, measured at its absorption maximum (around 450-480 nm), is proportional to the thiocyanate concentration. mdpi.comd-nb.info

An overview of a representative colorimetric method for each ion is provided below.

| Analyte | Reagent(s) | Measured Product | Wavelength (λmax) | Reference |

| Thiamine | p-methylaminophenol sulfate (Metol), Ammonia (B1221849) | Yellow thiamine-Metol complex | ~420 nm | researchgate.net |

| Thiocyanate | Ferric Nitrate, Nitric Acid | Iron-thiocyanate complex | ~460 nm | d-nb.info |

Fluorescence-Based Detection Strategies for this compound

Fluorescence-based methods are primarily applicable to the thiamine portion of the compound, as the thiocyanate anion is non-fluorescent. The overwhelming majority of fluorimetric methods for thiamine rely on its oxidation to thiochrome, a product with strong native fluorescence. cornell.edunih.gov

The process involves two key steps:

Oxidation: Thiamine is oxidized in an alkaline solution. The most common oxidizing agent is potassium hexacyanoferrate(III). nih.govmdpi.com Other oxidants like hydrogen peroxide, sometimes in the presence of a catalyst, have also been employed. core.ac.uk

Fluorescence Measurement: The resulting thiochrome solution is then excited with light (typically ~370-385 nm), and its fluorescence emission is measured (typically ~430-445 nm). glsciences.comnih.gov The fluorescence intensity is directly proportional to the initial thiamine concentration. horiba.com

This method is highly sensitive and specific and forms the basis of many analytical procedures, including its use as a detection method for HPLC. cornell.edu Researchers have also developed kinetic fluorescence methods, where the rate of thiochrome formation is monitored over time to determine the thiamine concentration. horiba.com

| Parameter | Method Details |

| Analyte | Thiamine |

| Principle | Oxidation of non-fluorescent thiamine to fluorescent thiochrome |

| Oxidizing Agent | Potassium Hexacyanoferrate(III) in alkaline solution |

| Excitation λmax | ~370 - 385 nm |

| Emission λmax | ~430 - 445 nm |

| Advantages | High sensitivity and specificity |

| Reference | cornell.edunih.govcore.ac.uknih.gov |

Electrochemical Detection Methods

Electrochemical methods offer high sensitivity and are well-suited for the detection of electroactive species like thiamine. These techniques measure the electrical response (current or potential) arising from a chemical reaction at an electrode surface.

Polarography and voltammetry are electrochemical techniques that involve measuring the current as a function of an applied potential. amelchem.com They are used for the quantitative analysis of electroactive substances. For thiamine (Vitamin B1), these methods provide a reliable and reproducible means of detection in various samples, including pharmaceutical preparations and food. nih.gov

In a typical voltammetric procedure for thiamine, such as adsorptive stripping voltammetry (AdSV), the analyte is first preconcentrated onto the surface of a working electrode at a specific potential. nih.gov Following this accumulation step, the potential is scanned, and the resulting reduction or oxidation current of the analyte is measured. nih.gov This current is proportional to the concentration of the analyte in the sample.

One study described a method using an in situ plated lead film electrode as the working electrode. Thiamine was accumulated at -1.25 V and then measured by scanning the potential from -1.25 V to -1.55 V using a square-wave technique. nih.gov This method demonstrated good linearity and a low detection limit. nih.gov Polarographic methods have also been successfully applied for thiamine determination, with a described detection limit of approximately 50 µg/L. metrohm.com While not specific to thiamine analysis, it is noteworthy that potassium thiocyanate is used as a catalyst in the polarographic determination of other compounds, such as nitrite, by facilitating the quantitative conversion of the analyte into a polarographically active form. metrohm.com

Table 1: Voltammetric and Polarographic Methods for Thiamine Detection

| Parameter | Method 1: Adsorptive Stripping Voltammetry nih.gov | Method 2: Polarography metrohm.com |

|---|---|---|

| Working Electrode | In situ plated lead film on glassy carbon | Dropping Mercury Electrode (implied) |

| Technique | Square-wave adsorptive stripping voltammetry | Polarography |

| Accumulation Potential | -1.25 V (vs. Ag/AgCl) | Not applicable |

| Linear Range | 0.0133 to 0.265 mg/L | Not specified |

| Limit of Detection (LOD) | 0.0053 mg/L (for 120s accumulation) | ~0.05 mg/L |

| Analyzed Samples | Pharmaceutical formulation, juices, certified reference material | Monovitamin preparations |

Amperometric biosensors are analytical devices that pair a biological recognition element (like an enzyme or whole cells) with an electrochemical transducer to detect a target analyte. diva-portal.org For non-clinical thiamine detection, research has focused on developing biosensors that leverage the metabolic activity of microorganisms like Saccharomyces cerevisiae (yeast). mdpi.comuntan.ac.idunja.ac.id

The principle of these biosensors often relies on measuring the change in dissolved oxygen (DO) levels resulting from the organism's respiration, which is influenced by the presence of thiamine. untan.ac.idunja.ac.id An amperometric biosensor measures the current generated by the reduction or oxidation of a species, with a constant potential applied. unja.ac.id When thiamine is introduced to the yeast cells, it can stimulate metabolic activity and cellular respiration, leading to increased oxygen consumption. unja.ac.id This decrease in local oxygen concentration is detected by the biosensor's electrode, producing a measurable signal (a change in current or potential) that correlates with the thiamine concentration. unja.ac.id

One such study utilized a whole-cell amperometric biosensor with Saccharomyces cerevisiae to determine thiamine in vitamin tablets. mdpi.com Another design used Pt/Ag electrodes to monitor the potential change corresponding to DO levels as yeast cells were exposed to varying thiamine concentrations. unja.ac.id These biosensors offer a simple and rapid approach for thiamine quantification in non-clinical samples like food supplements. mdpi.com

Table 2: Amperometric Biosensors for Thiamine Detection (Non-Clinical)

| Parameter | Biosensor 1 unja.ac.id | Biosensor 2 untan.ac.id | Biosensor 3 mdpi.com |

|---|---|---|---|

| Bioreceptor | Saccharomyces cerevisiae | Saccharomyces cerevisiae | Saccharomyces cerevisiae |

| Transducer Principle | Amperometric (measures potential related to DO) | Amperometric (measures voltage related to DO) | Amperometric (measures decrease in oxygen) |

| Concentration Range | 30 mM, 45 mM, 60 mM | 15 mM to 75 mM | Not specified (micromolar range) |

| Key Finding | Increased thiamine concentration led to an increased potential value, indicating higher yeast metabolism. | A linearity with a correlation coefficient of r = 0.9868 was achieved. | The method was suitable for determining thiamine in vitamin tablets. |

Polarographic and Voltammetric Characterization

Isotopic Labelling and Radiochemistry in this compound Research

Isotopic labelling is a critical technique in research for tracing the metabolic fate of compounds and for quantitative analysis. In the context of thiamine and thiocyanate, radiochemistry plays a significant role, particularly through the use of carbon-11 (B1219553) ([¹¹C]) labelled precursors for Positron Emission Tomography (PET), a powerful molecular imaging technique. researchgate.netmdpi.com

While direct studies on "this compound" as a radiolabelled entity are not prominent, the development of versatile [¹¹C]-labelled building blocks is highly relevant. Specifically, ammonium (B1175870) [¹¹C]thiocyanate has been established as a useful nucleophilic reagent for introducing the carbon-11 isotope into various organic molecules. researchgate.netresearchgate.net This methodology broadens the scope of compounds that can be labelled with carbon-11 for PET imaging. mdpi.com The synthesis of [¹¹C]thiocyanate is often achieved from [¹¹C]carbon disulfide ([¹¹C]CS₂) and provides a pathway to create ¹¹C-labelled thiocyanates and other derivatives. researchgate.net

Separately, in analytical research, stable isotope-labeled analogues of thiamine and its phosphate esters are used as internal standards in methods like liquid chromatography-mass spectrometry (LC-MS). nih.gov The use of an isotopic internal standard is a gold-standard technique to correct for both sample preparation losses and matrix effects, thereby enabling accurate and precise quantification of thiamine metabolites in complex biological samples such as whole blood. nih.govlongdom.org

Table 3: Isotopic Labelling in Thiamine and Thiocyanate Research

| Isotope/Labelled Compound | Application Area | Purpose | Reference |

|---|---|---|---|

| Ammonium [¹¹C]Thiocyanate | PET Radiochemistry | A versatile nucleophilic building block for introducing a carbon-11 radiolabel into various molecules for in vivo imaging. | researchgate.netresearchgate.net |

| Stable Isotope-Labeled Thiamine | Quantitative Bioanalysis (LC-MS) | Used as an internal standard to correct for matrix effects and analyte loss during sample preparation, ensuring accurate measurement. | nih.gov |

| ¹³C and ¹⁵N in Thiocyanate Anion | Superconductivity Research | Used to study the isotope effect in organic superconductors to investigate electron-pairing mechanisms. No significant effect on transition temperature (Tc) was found. | |

Sample Preparation and Matrix Effects in Research Sample Analysis

The accurate analysis of thiamine in research samples, especially those from complex biological matrices like whole blood or erythrocytes, is highly dependent on effective sample preparation. nih.govlcms.cz A primary challenge is the "matrix effect," where co-eluting endogenous components from the sample interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement. longdom.org This can significantly impact the accuracy and precision of quantitative analysis. mdpi.comlongdom.org

Common sample preparation steps for thiamine analysis from blood samples include:

Protein Precipitation: A deproteinization step, often using an acid like trichloroacetic acid (TCA), is employed to remove large protein molecules that can interfere with the analysis. lcms.cz

Extraction: After precipitation, a liquid-liquid extraction step, for instance using water-saturated methyl tert-butyl ether (MTBE), may be used to remove the precipitating agent (TCA) from the supernatant before analysis. lcms.cz

To overcome matrix effects, several strategies are employed:

Use of Isotopic Internal Standards: The addition of a known concentration of a stable isotope-labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled thiamine) at the beginning of sample preparation is a highly effective method. nih.gov Since the internal standard has nearly identical chemical and physical properties to the analyte, it experiences the same losses and matrix effects, allowing for reliable correction and accurate quantification. longdom.org

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is as close as possible to the actual samples to ensure that the standards and samples experience similar matrix effects. longdom.org

One study on the simultaneous quantification of thiamine and its phosphate esters in whole blood reported high recovery rates (102-105%) and insignificant matrix effects when using isotopic internal standards, demonstrating the efficacy of this approach. nih.gov

Table 4: Sample Preparation and Performance in Thiamine Analysis nih.gov

| Analyte | Recovery | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

|---|---|---|---|

| Thiamine Diphosphate (TDP) | 103.7% | ≤15.9% | ≤15.9% |

| Thiamine Monophosphate (TMP) | 102.7% | ≤15.9% | ≤15.9% |

| Thiamine | 105.3% | ≤15.9% | ≤15.9% |

Note: Precision data represents the range for all Quality Control (QC) samples in the study.

Potential Applications of Thiamine Thiocyanate As a Research Tool and in Non Biological Systems

Utilization as a Reagent in Organic Synthesis

The dual chemical nature of thiamine (B1217682) thiocyanate (B1210189) allows it to function both as a catalyst and a precursor in the synthesis of complex organic molecules.

The catalytic activity of thiamine and its derivatives is primarily attributed to the thiazolium ring, which can be deprotonated to form an N-heterocyclic carbene (NHC). researchgate.net This NHC is a powerful organocatalyst capable of facilitating a variety of chemical transformations, particularly those involving the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. researchgate.net While thiamine itself can catalyze reactions like the benzoin (B196080) condensation, its derivatives have been engineered into more robust catalytic systems. libretexts.orgiastate.edu

A notable example is the development of a novel heterogeneous catalyst, Fe3O4@gC3N4@Thiamine, where thiamine is covalently bonded to a magnetic graphite (B72142) carbon nitride support. nih.gov This nanocatalyst has demonstrated high efficiency in the synthesis of heterocyclic compounds such as spirooxindole-pyran and 2-amino-4H-pyran derivatives under solvent-free conditions. nih.gov The catalyst's key advantages include easy magnetic separation from the reaction mixture and the ability to be reused for multiple cycles without a significant loss of catalytic activity. nih.gov

| Product Type | Reaction Conditions | Catalyst Loading | Yield | Recyclability |

|---|---|---|---|---|

| Spirooxindole-pyran derivatives | Solvent-free, 25 °C | 15 mg | High | Effective for at least 7 cycles |

| 2-amino-4H-chromene derivatives | Solvent-free, 25 °C | 20 mg | High | Not specified |

The thiocyanate component can also modulate catalytic activity in certain systems, although much of this research is in biological peroxidase enzymes. nih.gov In non-biological organic synthesis, the primary catalytic role is driven by the thiamine moiety's thiazolium ring. researchgate.netnih.gov

Thiamine thiocyanate serves as a valuable precursor for synthesizing various heterocyclic compounds, leveraging both its thiamine structure and its thiocyanate anion.

Thiazole (B1198619) Synthesis : The thiazole ring is the core heterocyclic structure within thiamine itself. wikipedia.org Thiocyanate compounds are recognized as important intermediates for the synthesis of organosulfur and heterocyclic structures, including thiazoles. rsc.org Various synthetic methods utilize thiocyanate salts to construct the thiazole ring. slideshare.net For instance, a copper-catalyzed three-component condensation of aldoximes, anhydrides, and potassium thiocyanate can produce 2,5-disubstituted thiazoles. globalresearchonline.net Similarly, palladium(II) acetate (B1210297) can catalyze the reaction of vinyl azides and potassium thiocyanate to form 4-substituted 2-aminothiazoles. organic-chemistry.org Given that this compound provides both a pre-formed thiazole nucleus and a thiocyanate group, it represents a potentially efficient building block for more complex thiazole derivatives. rsc.orgresearchgate.net

Thiocyanate Synthesis : The thiocyanate ion (SCN⁻) is a potent nucleophile that is widely used to prepare organic thiocyanates. rsc.orgwikipedia.org The most common route involves the reaction of an alkyl halide with an alkali thiocyanate. wikipedia.org this compound can act as the thiocyanate source for such reactions. Organic thiocyanates are versatile intermediates themselves, capable of being converted into other functional groups and forming the basis for more complex molecular scaffolds. rsc.orgorganic-chemistry.org

Catalytic Roles of this compound in Chemical Reactions

Material Science and Engineering Applications

The properties of this compound lend themselves to applications in the development of functional polymers and advanced sensor technologies.

Thiamine's stability and interactions within polymer matrices are key to its application in material science. Research has shown that thiamine's chemical stability is significantly affected by its physical state (amorphous vs. crystalline) and the type of polymer it is dispersed in. nih.gov In a study using amorphous polymer dispersions, thiamine was found to be more stable in pectin-based dispersions compared to those made with polyvinylpyrrolidone (B124986) (PVP), an effect attributed to specific intermolecular interactions between thiamine and pectin. nih.gov This understanding is crucial for creating stable, functional materials where thiamine is incorporated into a polymer backbone for controlled release or other functions.

Furthermore, the thiazole component of thiamine is significant. Thiazole-based polymers and copolymers are utilized in the fabrication of advanced materials for organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their excellent charge transport properties and high stability. The incorporation of a thiamine-derived moiety into polymer chains could be explored for creating novel biomimetic polymers with unique electronic or responsive characteristics. lsu.edu

Both the thiamine and thiocyanate components of the compound can be utilized in the design of non-biological analytical sensors.

The thiamine-functionalized nanocatalyst, Fe3O4@gC3N4@Thiamine, has been successfully used as a sorbent in magnetic solid-phase extraction (MSPE) for the pre-concentration and determination of the fungicide tebuconazole (B1682727) in food samples. nih.gov This demonstrates a direct application in analytical sample preparation, a critical step in many sensor systems. The method showed a low detection limit and was successfully applied to complex matrices like tomato and cucumber. nih.gov

Separately, methods have been developed for the spectrofluorometrical determination of thiamine itself, using sorbents like carbon nanotubes in pipette tip micro-solid phase extraction. researchgate.net The thiocyanate anion also has established analytical methods, such as fluorescent assays based on its interaction with metal ions like Cu2+. x-mol.net This dual functionality suggests that this compound could be integrated into multimodal sensors, where one part of the molecule could be used for analyte capture or as a recognition element, while the other provides a signal or a different functionality.

| Analyte | Sensing Method/Platform | Matrix | Linear Range | Limit of Detection (LOD) |

|---|---|---|---|---|

| Tebuconazole | Fe3O4@gC3N4@Thiamine MSPE with HPLC-UV | Tomato, Cucumber, Carrot | 0.2–100 µg L⁻¹ | 0.05 µg L⁻¹ |

| Thiamine (Vitamin B1) | Pipette Tip MSPE with Carbon Nanotubes | Human Plasma, Vitamin Tablets | 2.5–1000 ng mL⁻¹ | 0.78 ng mL⁻¹ |

Role in Polymer Chemistry and Functional Materials

Agricultural and Environmental Research Applications (Non-Clinical)

In agricultural and environmental contexts, the applications derive from the distinct properties of the thiamine and thiocyanate ions.

In agriculture, thiamine itself is researched as a biostimulant that can enhance plant growth and induce systemic acquired resistance (SAR) against a variety of pathogens, including fungi and bacteria. researchgate.netnih.gov Studies have shown that exogenous application of thiamine can help crops like wheat and bell pepper withstand drought stress and other abiotic pressures by regulating physiological and biochemical mechanisms. researchgate.net While these studies typically use other salts of thiamine, the findings are relevant to the thiamine cation. Separately, inorganic thiocyanates are used as intermediates in the manufacturing of certain pesticides and herbicides. nouryon.com

From an environmental research perspective, thiocyanate (SCN⁻) is a contaminant found in industrial wastewater, particularly from mining and coke processing. frontiersin.orgnih.gov A significant area of research focuses on the bioremediation of thiocyanate-polluted water using microbial consortia. frontiersin.orgnih.govresearchgate.net Understanding the factors that influence the selection and efficiency of SCN⁻-degrading microbes is a key goal. frontiersin.org this compound could potentially be used in laboratory studies as a source of both a carbon/nitrogen substrate (from thiamine) and the target contaminant (thiocyanate) to investigate the metabolic dynamics of these specialized microbial communities. nih.gov

Role in Plant Physiology Studies

Thiamine, also known as vitamin B1, is an essential molecule for normal plant growth and development. It acts as a cofactor for crucial enzymes involved in primary metabolism. Recent research has also highlighted its role as a stress-response molecule, helping plants adapt to various abiotic and biotic stresses. The application of exogenous thiamine has been shown to mitigate the adverse effects of environmental stressors and enhance plant resilience.

Thiamine and its derivatives, including this compound, are valuable tools in plant physiology research. Studies have demonstrated that thiamine plays a significant role in inducing callus growth and rooting. scirp.org Furthermore, it has been found to be essential for the production of secondary metabolites. scirp.org

Research has indicated that thiamine enhances tolerance to oxidative stress, potentially through the salicylic (B10762653) acid signaling pathway. kspbtjpb.org The expression of genes related to thiamine biosynthesis, such as THIC and THI1, is upregulated in response to stresses like salt, temperature, and osmotic stress. nih.gov This upregulation is considered an early stress response, suggesting that increased thiamine diphosphate (B83284) (TDP) production is necessary to support metabolic enzymes involved in defense mechanisms. nih.gov

Foliar application of thiamine has been shown to alleviate the effects of low soil base saturation on bell pepper plants, leading to improved water use efficiency and carboxylation efficiency. This suggests that thiamine can enhance physiological activity even in suboptimal soil conditions.

The table below summarizes key findings from studies on the role of thiamine in plant physiology:

| Research Focus | Plant Species | Key Findings | Reference |

| Stress Response | Arabidopsis | Upregulation of thiamine biosynthesis genes (THIC, THI1) under abiotic stress. nih.gov | nih.gov |

| Oxidative Stress | Arabidopsis | Thiamine-induced priming is dependent on hydrogen peroxide and the NPR1 gene. | kspbtjpb.org |

| Growth and Development | Bell Pepper | Foliar application of thiamine mitigates the effects of low soil base saturation. | |

| Callus Growth and Rooting | Various | Thiamine is associated with cytokinin and plays a role in inducing callus growth and rooting. scirp.org | scirp.org |

Environmental Bioremediation Contexts of Thiocyanate Metabolism

Thiocyanate (SCN⁻) is a toxic compound often found in industrial effluents, particularly from mining and coking industries. biorxiv.org The release of thiocyanate-laden wastewater poses a significant threat to aquatic ecosystems and freshwater resources. biorxiv.orgfrontiersin.org Bioremediation, which utilizes microorganisms to degrade pollutants, has emerged as a promising and cost-effective strategy for treating thiocyanate contamination. escholarship.orgresearchgate.net

Microbial consortia capable of degrading thiocyanate have been successfully used in bioreactor systems. biorxiv.orgescholarship.org These microorganisms can utilize thiocyanate as a source of nitrogen, sulfur, and sometimes carbon and energy. researchgate.net The biodegradation of thiocyanate can proceed through different metabolic pathways, often involving hydrolysis to cyanate (B1221674) and sulfide (B99878).

Research into the microbial communities involved in thiocyanate degradation has identified key bacterial genera, such as Thiobacillus and Afipia, that play a dominant role in these bioremediation systems. biorxiv.orgescholarship.org Genome-resolved metagenomics has been employed to understand the metabolic capabilities of these microorganisms and to optimize the design and operation of bioreactors. escholarship.org

The table below details the key microorganisms and their roles in thiocyanate bioremediation:

| Microorganism | Role in Bioremediation | Metabolic Characteristics | Reference |

| Thiobacillus sp. | Dominant in high-load thiocyanate reactors. | Autotrophic, utilizes thiocyanate hydrolase. biorxiv.org | biorxiv.orgescholarship.org |

| Afipia sp. | Dominant in molasses-free reactors at moderate loadings. | Autotrophic, predicted to use a novel thiocyanate desulfurase. biorxiv.org | biorxiv.orgescholarship.org |

| Pseudomonas putida and Pseudomonas stutzeri | Association utilizes thiocyanate as a nitrogen and sulfur source. | Anabolic utilization of thiocyanate. | researchgate.net |

The study of thiocyanate metabolism in these microorganisms is crucial for developing efficient and stable bioremediation processes. Thiamine and its derivatives may play an indirect role in supporting the growth and metabolic activity of these microbial communities, although direct involvement of this compound in these processes is not explicitly detailed in the provided context. Further research could explore the potential for using thiamine-related compounds to enhance the efficiency of thiocyanate bioremediation.

Development of Research Standards and Reference Materials

The accurate and reproducible measurement of thiamine and its derivatives is essential for research, clinical diagnostics, and the development of public health interventions. researchgate.netnih.gov To achieve this, the availability of certified reference materials and standardized analytical methods is paramount.

Pharmaceutical secondary standards for thiamine hydrochloride and other thiamine compounds are available for use in pharmaceutical quality control and research. These standards ensure the consistency and reliability of analytical results.

Several analytical methods have been developed for the determination of thiamine and its phosphate (B84403) esters in various biological matrices. High-performance liquid chromatography (HPLC) is a commonly used technique, often involving pre-column derivatization to form fluorescent thiochrome (B1210408) derivatives. researchgate.net However, these methods can be complex and may lack standardization. researchgate.net The development of more robust and automated methods, potentially using mass spectrometry, is an area of ongoing research. researchgate.net

For assessing thiamine status, the erythrocyte transketolase activity coefficient (ETKac) assay is a functional biomarker. nutritionalassessment.org Efforts have been made to provide detailed protocols for this assay to improve its standardization and application in research and clinical settings. nih.gov

The table below lists some of the available reference materials and standardized methods for thiamine analysis:

| Standard/Method | Description | Application | Reference |

| Thiamine Hydrochloride Pharmaceutical Secondary Standard | A certified reference material for thiamine hydrochloride. | Pharmaceutical quality control and research. | |

| Erythrocyte Transketolase Activity Coefficient (ETKac) Assay | A functional assay to assess thiamine nutritional status. nutritionalassessment.org | Clinical and nutritional assessment. | nih.govnutritionalassessment.org |

| HPLC with Fluorescence Detection | A common analytical method for quantifying thiamine and its esters. researchgate.net | Research and clinical analysis. | researchgate.net |

The development and dissemination of these standards and methods are crucial for advancing our understanding of the roles of thiamine and its compounds, including this compound, in various biological and non-biological systems.

Future Research Directions and Emerging Paradigms for Thiamine Thiocyanate

Interdisciplinary Approaches in Thiamine (B1217682) Thiocyanate (B1210189) Research

The multifaceted nature of thiamine thiocyanate necessitates a research approach that transcends traditional disciplinary boundaries. Collaborations between chemists, biologists, material scientists, and environmental researchers will be crucial for a comprehensive understanding of this compound.

Chemical Biology and Medicinal Chemistry: The structural modifications introduced by the thiocyanate group could influence the interaction of thiamine with its biological targets. Interdisciplinary studies could investigate how this compound interacts with thiamine transporters and enzymes. diva-portal.org For instance, research in cancer biology has highlighted the complex role of thiamine in tumor proliferation, suggesting that derivatives like this compound could be explored as potential therapeutic agents or probes to study cancer metabolism. aimspress.comcancernetwork.com

Neurobiology: Given the critical role of thiamine in the nervous system, future research could explore the neurophysiological effects of this compound. uoregon.edu Its altered chemical properties might lead to different uptake and distribution in the brain, potentially offering new avenues for understanding and addressing thiamine-related neurological disorders.

Advancements in Synthetic Biology for Enhanced Production

The production of this compound can be significantly advanced through the application of synthetic biology and metabolic engineering principles. While the direct biosynthesis of this compound has not been extensively documented, the well-characterized biosynthetic pathways of thiamine in various organisms provide a solid foundation for engineering microbial or plant-based production platforms. wikipedia.orgnih.govfrontiersin.orgresearchgate.net

Metabolic Engineering of Microbial Hosts: Organisms such as Escherichia coli and Saccharomyces cerevisiae have been extensively studied for their thiamine biosynthesis pathways. uga.edu Synthetic biology tools can be employed to engineer these microbes for the overproduction of thiamine. Subsequent in vivo or in vitro enzymatic or chemical steps could then be used to convert the thiamine into this compound. A key strategy would be to balance the expression of genes in the pyrimidine (B1678525) and thiazole (B1198619) branches of the thiamine biosynthesis pathway to maximize the yield of the thiamine precursor. nih.govnih.gov

Plant-Based Production Systems: Plants are natural producers of thiamine. frontiersin.org Metabolic engineering strategies in model plants like Arabidopsis thaliana have shown promise in increasing thiamine content. nih.govnih.gov Future research could focus on engineering plants to not only overproduce thiamine but also to express enzymes capable of converting it to this compound, potentially leading to a cost-effective and scalable production method.

The following table summarizes key genes involved in thiamine biosynthesis that could be targets for metabolic engineering to enhance precursor availability for this compound production.

| Gene | Enzyme | Organism(s) | Function in Thiamine Biosynthesis | Potential for Engineering |

| thiC | Phosphomethylpyrimidine synthase | Bacteria, Plants | Synthesis of the pyrimidine moiety. wikipedia.orgfrontiersin.org | Overexpression to increase pyrimidine precursor supply. |

| thi4/THI1 | Thiazole synthase | Bacteria, Yeasts, Plants | Synthesis of the thiazole moiety. nih.govfrontiersin.org | Overexpression to increase thiazole precursor supply. |

| thiE | Thiamine-phosphate synthase | Bacteria | Condensation of pyrimidine and thiazole moieties. wikipedia.org | Engineering for improved catalytic efficiency. |

| thiL | Thiamine-phosphate kinase | Bacteria | Phosphorylation of thiamin phosphate (B84403). cancernetwork.com | Modulation to control the final thiamine derivative pool. |

Novel Spectroscopic and Imaging Modalities for In Situ Analysis

The development of sensitive and selective analytical methods is paramount for understanding the behavior of this compound in complex biological and environmental systems. Future research should focus on advancing spectroscopic and imaging techniques for its in situ analysis.

Spectrofluorimetric Methods: Thiamine can be oxidized to the highly fluorescent compound thiochrome (B1210408), a reaction commonly used for its quantification. wikipedia.orgnih.gov Novel spectrofluorimetric methods could be developed for this compound, potentially leveraging the unique electronic properties conferred by the thiocyanate group. dss.go.thscispace.comresearchgate.net This could involve the design of new derivatizing agents or the use of advanced fluorescence techniques like time-resolved fluorescence or fluorescence resonance energy transfer (FRET) for more precise measurements.

In Situ Derivatization and Extraction: A significant challenge in analyzing compounds in complex matrices is their extraction and cleanup. A recently developed method for thiamine involves simultaneous in situ derivatization and ultrasound-assisted dispersive magnetic solid-phase extraction. nih.gov This approach could be adapted for this compound, enabling its rapid and efficient analysis in samples such as biological fluids, food, and environmental extracts.

Imaging Mass Spectrometry: For visualizing the spatial distribution of this compound in tissues or even single cells, imaging mass spectrometry techniques like MALDI-MS (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry) could be employed. This would provide invaluable information on its uptake, metabolism, and localization within biological systems.

The following table outlines potential analytical techniques and their future applications for this compound research.

| Analytical Technique | Principle | Potential Application for this compound |

| HPLC with Fluorescence Detection | Separation by chromatography followed by detection of fluorescent thiochrome derivative. nih.gov | Quantification in biological and environmental samples. |

| Spectrofluorimetry | Measurement of fluorescence after oxidation to a thiochrome-like derivative. dss.go.thscispace.com | High-throughput screening and kinetic studies. |

| Ultrasound-Assisted Dispersive Magnetic Solid Phase Extraction | In situ derivatization and extraction using magnetic nanoparticles. nih.gov | Rapid analysis in complex matrices. |

| Imaging Mass Spectrometry | Label-free imaging based on mass-to-charge ratio. | Visualization of spatial distribution in tissues. |

Computational Chemistry for Predictive Modeling and Design

Computational chemistry offers a powerful toolkit to investigate the properties and reactivity of this compound at the molecular level, providing insights that can guide experimental work.

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to model the electronic structure, geometry, and spectroscopic properties of this compound. nih.gov Such calculations can help to understand how the thiocyanate group influences the charge distribution, reactivity, and interaction with other molecules. For instance, DFT could predict the vibrational frequencies of this compound, aiding in the interpretation of experimental infrared and Raman spectra.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of this compound and its interactions with biological macromolecules, such as enzymes and transporters. nih.govnih.govchemrxiv.org These simulations can provide a detailed picture of the binding modes and the energetic contributions to the interaction, which is crucial for understanding its biological activity. For example, MD simulations could be used to model the transport of this compound across cell membranes.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it may be possible to predict the biological activity of other thiamine derivatives based on their structural features. diva-portal.org This approach could accelerate the discovery of new compounds with desired properties, such as enhanced bioactivity or specific inhibitory effects.

Exploration of Unconventional Reactivity and Bioactivity in Non-Clinical Models

Beyond its potential role as a vitamin B1 analog, the unique chemical structure of this compound opens up possibilities for unconventional reactivity and bioactivity that can be explored in various non-clinical models.

Agrochemical Applications: The thiocyanate group is present in some agrochemicals, and thiamine itself has been shown to play a role in plant defense mechanisms. alibaba.com Research could investigate the potential of this compound as a novel pesticide or plant growth promoter. A patent has been filed for a granular formulation containing Bacillus firmus and this compound, suggesting its potential utility in agriculture. google.com Thiamine mononitrate is also approved as an inert ingredient in pesticide formulations. federalregister.gov

Catalysis and Materials Science: The thiazolium ring in thiamine is a known catalyst for certain organic reactions. The presence of the thiocyanate group could modulate this catalytic activity, leading to new synthetic methodologies. Furthermore, the ability of thiocyanate to coordinate with metal ions suggests that this compound could be used as a ligand to create novel coordination polymers or metal-organic frameworks with interesting material properties.

Probing Enzyme Mechanisms: Thiamine analogs have been instrumental in elucidating the mechanisms of thiamine diphosphate-dependent enzymes. nih.gov this compound and its phosphorylated derivatives could serve as valuable tools to probe the active sites of these enzymes, providing new insights into their catalytic mechanisms.

常见问题

Q. What established laboratory methods are used for synthesizing Thiamine Thiocyanate, and how can purity be validated?

this compound is synthesized by reacting thiamine with thiocyanate salts under controlled conditions. For instance, one protocol involves mixing thiamine hydrochloride with potassium thiocyanate in aqueous solution, followed by crystallization and purification via recrystallization . Purity validation typically employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry to confirm molecular integrity. Analytical standards, such as thiocyanate internal controls (e.g., recovery rates of 100–102% as per Table 2-11 in ), ensure reproducibility .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Researchers often use spectrophotometric assays (e.g., UV-Vis at 245 nm for thiocyanate detection) or fluorometric methods to measure thiamine derivatives. Internal standards (e.g., 2.2–5.4 mg/L thiocyanate) with statistical controls (mean recovery: 100–102%) enhance accuracy . For tissue-specific quantification, homogenization followed by enzymatic conversion to thiamine pyrophosphate (TPP) and HPLC analysis is common, as demonstrated in liver and brain tissue studies .

Q. How should experimental data involving this compound be statistically analyzed to ensure robustness?

One-way ANOVA with post-hoc Tukey tests is widely used to compare group means (e.g., ethanol-induced thiamine depletion in liver tissues, p = 0.015) . Data should be reported as mean ± SEM, with p < 0.05 as significance threshold. Pre-registering analysis plans minimizes Type I errors in multi-group comparisons .

Advanced Research Questions

Q. How can contradictory findings on this compound’s metabolic effects (e.g., in diabetes or sepsis) be systematically addressed?

Contradictions, such as inconsistent associations between thiamine levels and creatinine in diabetic patients (p > 0.05 vs. p < 0.001 in prior studies), require stratified subgroup analyses and meta-regression to identify confounding variables (e.g., renal function heterogeneity) . Controlled in vitro models (e.g., cell lines with knockout thiamine transporters) can isolate mechanistic pathways .

Q. What advanced methodologies elucidate the pharmacokinetics and biodistribution of this compound derivatives?

Radiolabeling with isotopes like ¹¹C (e.g., ¹¹C-TTFD PET imaging) tracks real-time absorption and biodistribution in vivo. Such studies reveal tissue-specific uptake via hTHTR1/2 transporters and conversion to phosphate esters, informing dose-response models . Complementing this with LC-MS/MS quantifies metabolite ratios in plasma and organs .

Q. How does this compound’s chemical stability impact experimental reproducibility in long-term studies?

Stability assays under varying pH and oxygen levels are critical. For example, thiocyanate shows no catalytic effect on dihydrothiamine conversion in acidic conditions, requiring inert atmospheres (N₂) to prevent oxidation . Accelerated degradation studies (40°C/75% RH) with periodic HPLC monitoring can establish shelf-life thresholds .

Q. What are the limitations of current thiamine quantification methods in complex biological systems?

While fluorometric assays are sensitive, they may cross-react with thiamine analogues (e.g., allithiamines). Mass spectrometry (LC-MS/MS) improves specificity but requires costly infrastructure. Additionally, tissue-specific extraction efficiencies (e.g., 3.7-fold liver thiamine depletion in ethanol models) demand normalization to protein content or internal standards .